molecular formula C10H12N2O4 B11639514 2-Methoxy-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

2-Methoxy-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B11639514
M. Wt: 224.21 g/mol
InChI Key: OEHXYEPGCQALMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a chemical compound belonging to the class of benzodioxines. This compound is characterized by the presence of a methoxy group and a carbohydrazide group attached to the benzodioxine ring. Benzodioxines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the following steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced by methylation of the hydroxyl group on the benzodioxine ring using methyl iodide and a base such as potassium carbonate.

    Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the methoxy-substituted benzodioxine with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaI) or amines (e.g., NH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-Methoxy-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets and pathways The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A structurally similar compound with a benzodioxane ring but lacking the methoxy and carbohydrazide groups.

    2,3-Dihydro-1,4-benzodioxine: Similar to 2-Methoxy-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide but without the carbohydrazide group.

    2-Methoxy-1,4-benzodioxane: Contains a methoxy group but lacks the carbohydrazide group.

Uniqueness

This compound is unique due to the presence of both the methoxy and carbohydrazide groups, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

3-methoxy-2H-1,4-benzodioxine-3-carbohydrazide

InChI

InChI=1S/C10H12N2O4/c1-14-10(9(13)12-11)6-15-7-4-2-3-5-8(7)16-10/h2-5H,6,11H2,1H3,(H,12,13)

InChI Key

OEHXYEPGCQALMS-UHFFFAOYSA-N

Canonical SMILES

COC1(COC2=CC=CC=C2O1)C(=O)NN

Origin of Product

United States

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